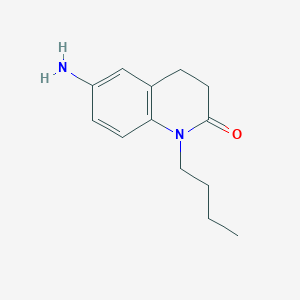

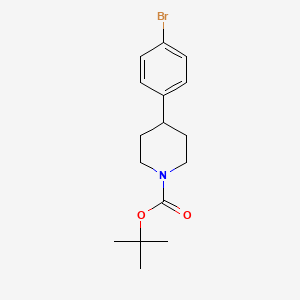

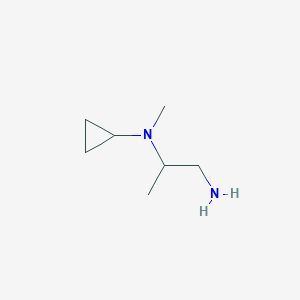

6-amino-1-butyl-3,4-dihydroquinolin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-amino-1-butyl-3,4-dihydroquinolin-2(1H)-one (6-ABDHQ) is a heterocyclic compound that has been used in a variety of scientific research applications. It is a derivative of quinoline and is structurally related to other compounds such as quinoline, pyridine, and indole. 6-ABDHQ has been used in a variety of fields, including pharmacology, biochemistry, and medicinal chemistry.

科学的研究の応用

Platelet Aggregation Inhibition

- Study: Research by Iyobe et al. (2001) explored 6-cyclic aliphatic amino-7-nitro-3,4-dihydroquinoline-2(1H)-ones for platelet aggregation inhibitory effects. They discovered that certain derivatives showed potent inhibitory activity, with one specific compound exhibiting high selectivity and effectiveness Iyobe et al., 2001.

Synthesis and Chemical Properties

- Study: Basafa et al. (2021) conducted a study on the hydrolysis of nitrile moiety in a related compound, 2-Amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile. Their research provides insights into the chemical behavior of similar compounds under different conditions Basafa et al., 2021.

Biological and Pharmacological Significance

- Study: Harmata and Hong (2007) highlighted the potential biological and pharmacological significance of 3,4-dihydroquinolin-2(1H)-ones, using enantiomerically pure benzothiazines as templates for synthesizing these compounds Harmata & Hong, 2007.

Anti-MERS-CoV Activities

- Study: A study by Yoon et al. (2019) synthesized 3-acyl-2-phenylamino-1,4-dihydroquinolin-4(1H)-one derivatives and evaluated their anti-MERS-CoV inhibitory activities, with one derivative showing high effectiveness and low toxicity Yoon et al., 2019.

Antioxidant Properties

- Study: Research by Pandit et al. (2015) focused on synthesizing biologically interesting 2-aryl-2,3-dihydroquinolin-4(1H)-ones, revealing that some compounds exhibited potent antioxidant properties Pandit et al., 2015.

Synthesis Methods

- Study: Zhu et al. (2016) and Mierina et al. (2016) discussed new synthesis methods for 3,4-dihydroquinolin-2(1H)-ones, which are crucial for exploring their scientific applications Zhu et al., 2016; Mierina et al., 2016.

特性

IUPAC Name |

6-amino-1-butyl-3,4-dihydroquinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-2-3-8-15-12-6-5-11(14)9-10(12)4-7-13(15)16/h5-6,9H,2-4,7-8,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNRIFONNUAXBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Benzylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B1370980.png)

![2-[Ethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B1370986.png)